molecular formula C8H15IO B15273397 1-Iodo-2-propoxycyclopentane

1-Iodo-2-propoxycyclopentane

Katalognummer: B15273397
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: AEDPQGLFPFYMCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-propoxycyclopentane is an organic compound with the molecular formula C8H15IO. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by the presence of an iodine atom and a propoxy group attached to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of 1-Iodo-2-propoxycyclopentane typically involves the reaction of cyclopentanol with iodine and a propylating agent under specific conditions. One common method includes the following steps:

    Formation of Cyclopentanol: Cyclopentanol is prepared by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

    Iodination: Cyclopentanol is then reacted with iodine in the presence of a base like potassium hydroxide to form 1-iodocyclopentanol.

    Propylation: The final step involves the reaction of 1-iodocyclopentanol with a propylating agent such as propyl bromide in the presence of a base like sodium hydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Iodo-2-propoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopentane derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetone, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-propoxycyclopentane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Iodo-2-propoxycyclopentane involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-2-propoxycyclopentane can be compared with other similar compounds, such as:

    1-Iodo-2-methoxycyclopentane: Similar structure but with a methoxy group instead of a propoxy group.

    1-Bromo-2-propoxycyclopentane: Similar structure but with a bromine atom instead of an iodine atom.

    1-Chloro-2-propoxycyclopentane: Similar structure but with a chlorine atom instead of an iodine atom.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs

Eigenschaften

Molekularformel

C8H15IO

Molekulargewicht

254.11 g/mol

IUPAC-Name

1-iodo-2-propoxycyclopentane

InChI

InChI=1S/C8H15IO/c1-2-6-10-8-5-3-4-7(8)9/h7-8H,2-6H2,1H3

InChI-Schlüssel

AEDPQGLFPFYMCN-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1CCCC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.